molecular formula C5H3BrN2O3 B12965608 3-Bromo-2-nitropyridin-4-ol

3-Bromo-2-nitropyridin-4-ol

Cat. No.: B12965608
M. Wt: 218.99 g/mol
InChI Key: WNBXWUHCFUPLEN-UHFFFAOYSA-N
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Description

3-Bromo-2-nitropyridin-4-ol is a heterocyclic compound with the molecular formula C5H3BrN2O3 It is a derivative of pyridine, characterized by the presence of bromine and nitro functional groups at the 3rd and 2nd positions, respectively, and a hydroxyl group at the 4th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-nitropyridin-4-ol typically involves the nitration of 3-bromopyridine followed by hydroxylation. One common method is the reaction of 3-bromopyridine with nitric acid in the presence of sulfuric acid to introduce the nitro group at the 2nd position. The resulting 3-bromo-2-nitropyridine is then subjected to hydroxylation using a suitable hydroxylating agent such as sodium hydroxide or hydrogen peroxide .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-nitropyridin-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: 3-Amino-2-nitropyridin-4-ol, 3-Thio-2-nitropyridin-4-ol.

    Reduction: 3-Bromo-2-aminopyridin-4-ol.

    Oxidation: 3-Bromo-2-nitropyridin-4-one.

Scientific Research Applications

3-Bromo-2-nitropyridin-4-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-2-nitropyridin-4-ol in biological systems is not fully understood. it is believed that the compound interacts with specific molecular targets, such as enzymes or receptors, through its functional groups. The nitro group may participate in redox reactions, while the bromine and hydroxyl groups can form hydrogen bonds or undergo nucleophilic substitution .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-3-nitropyridine
  • 3-Bromo-4-nitropyridine
  • 3-Bromo-5-nitropyridin-4-ol

Uniqueness

3-Bromo-2-nitropyridin-4-ol is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and potential biological activity. Compared to similar compounds, it offers a unique combination of bromine, nitro, and hydroxyl groups, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C5H3BrN2O3

Molecular Weight

218.99 g/mol

IUPAC Name

3-bromo-2-nitro-1H-pyridin-4-one

InChI

InChI=1S/C5H3BrN2O3/c6-4-3(9)1-2-7-5(4)8(10)11/h1-2H,(H,7,9)

InChI Key

WNBXWUHCFUPLEN-UHFFFAOYSA-N

Canonical SMILES

C1=CNC(=C(C1=O)Br)[N+](=O)[O-]

Origin of Product

United States

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